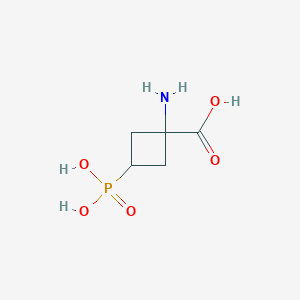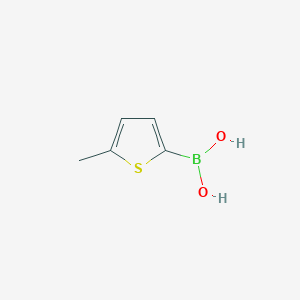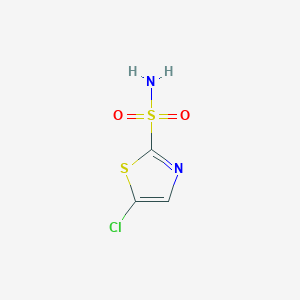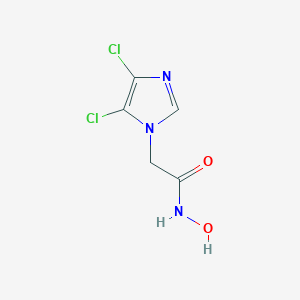
(4-氯吡啶-3-基)甲醇
描述
(4-Chloropyridin-3-yl)methanol is a chemical compound that has been synthesized and studied for its potential applications in various biochemical and pharmacological areas. Its unique structure allows for diverse chemical reactions and interactions, making it a subject of interest for researchers aiming to develop new materials or drug molecules.
Synthesis Analysis
The synthesis of (4-Chloropyridin-3-yl)methanol involves innovative biocatalytic processes for efficiency and environmental sustainability. One study detailed the use of recombinant Escherichia coli as a whole-cell catalyst in a water-cyclohexane liquid-liquid system, achieving a yield of 99.6% with high enantiomeric excess in a biphasic microreaction system, thus demonstrating a green, economic, and efficient synthesis method (Chen et al., 2021).
Molecular Structure Analysis
Research on the crystal and molecular structure of related chloropyridinyl compounds, such as (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, has been conducted to understand their crystallization patterns and molecular configurations. These studies provide insights into the structural characteristics essential for the chemical and physical properties of (4-Chloropyridin-3-yl)methanol and its derivatives (Lakshminarayana et al., 2009).
科学研究应用
-
Pharmaceutical Synthesis
- Pyridine derivatives like “(4-Chloropyridin-3-yl)methanol” are often used in the synthesis of various pharmaceuticals. The specific pharmaceuticals that can be synthesized using this compound would depend on the other reactants and conditions used in the reaction.
-
Agrochemical Synthesis
- Similar to pharmaceuticals, this compound can also be used in the synthesis of various agrochemicals. These could include pesticides, herbicides, or other chemicals used in agriculture.
-
Functional Materials
- This compound could potentially be used in the synthesis of functional materials. These are materials with engineered properties (like magnetism, luminescence, or electrical conductivity) that can be used in various applications, such as electronics or photonics.
-
Molecular Interactions
- The unique properties of “(4-Chloropyridin-3-yl)methanol” make it suitable for enhancing our understanding of molecular interactions. This could be useful in fields like biochemistry or molecular biology.
-
Chemical Research
-
Hydrochloride Form
-
Chemical Simulations
-
Hydrochloride Form in Research
-
Synthesis of Other Pyridine Derivatives
-
Pharmacokinetics
-
Safety Research
-
Druglikeness and Bioavailability Studies
属性
IUPAC Name |
(4-chloropyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-6-1-2-8-3-5(6)4-9/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKNUGKDTZRYJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40331087 | |
| Record name | (4-chloropyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40331087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloropyridin-3-yl)methanol | |
CAS RN |
189449-41-0 | |
| Record name | (4-chloropyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40331087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{[(2R,3R,4R,5S)-5-(Cyanomethyl)-3,4-dihydroxy-2-pyrrolidinyl]methyl}acetamide](/img/structure/B68044.png)
![1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride](/img/structure/B68050.png)










![2-([2-(Phenylsulfonyl)ethyl]thio)acetic acid](/img/structure/B68076.png)